

Technical Support Center: BCl₃ Plasma Etching of Gallium Nitride (GaN)

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Compound of Interest

Compound Name: Boron trichloride

Cat. No.: B046275

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This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding byproduct formation during the BCl₃ plasma etching of Gallium Nitride (GaN). It is intended for researchers, scientists, and professionals working in materials science and semiconductor fabrication.

Troubleshooting Guide

This section addresses common problems encountered during the BCl₃ plasma etching of GaN, offering potential causes and solutions.

Problem	Potential Causes	Recommended Solutions
Low Etch Rate	<ul style="list-style-type: none">- Insufficient RF or ICP power-- High chamber pressure-- Incorrect gas mixture (too much BCl_3 relative to Cl_2)-- Redeposition of non-volatile etch byproducts	<ul style="list-style-type: none">- Increase RF and/or ICP power to enhance ion bombardment and plasma density.- Decrease chamber pressure to increase the mean free path of reactive species.- Increase the percentage of Cl_2 in the gas mixture, as Cl radicals are the primary etchant for GaN.[1]- Optimize substrate temperature to facilitate the desorption of etch byproducts like GaCl_x.
Poor Surface Morphology (Roughness, Pitting)	<ul style="list-style-type: none">- Excessive ion bombardment (high RF power)-- Formation and redeposition of boron-containing residues[2]-- Micromasking from sputtered mask material or chamber contaminants	<ul style="list-style-type: none">- Reduce RF power to minimize physical sputtering damage.- Adjust the Cl_2/BCl_3 ratio; a higher BCl_3 concentration can sometimes lead to smoother surfaces, but may also cause residue formation.[3]-- Perform a pre-etch clean with a short BCl_3 plasma step to remove native oxides and other surface contaminants.[4][5]-- Ensure the mask material is robust and does not sputter significantly under the etch conditions.
Formation of Pillars or "Grass"	<ul style="list-style-type: none">- Micromasking from involatile materials-- Sputtered oxide debris from the mask sidewalls, especially when using SiO_2 masks[4][5]	<ul style="list-style-type: none">- A pre-etch clean with BCl_3 plasma can help remove potential micromasking agents.[4][5]-- Optimize the mask patterning process to ensure clean and smooth sidewalls.-

Adjusting etch parameters to favor chemical etching over physical sputtering can sometimes mitigate this issue.

Sidewall Profile Issues (Sloping, Faceting)

- Mask erosion during the etch process- Excessive chemical etching component leading to isotropic etching- Redeposition of byproducts on the sidewalls

- Use a more robust mask material with high selectivity to the GaN etch chemistry.- Optimize the balance between physical (ion bombardment) and chemical etching by adjusting RF power and gas chemistry. Increasing the physical component can lead to more anisotropic profiles.- Elevated substrate temperatures can sometimes improve sidewall profiles by enhancing the volatility of byproducts.[\[2\]](#)[\[3\]](#)

Post-Etch Residue

- Formation of non-volatile boron compounds (e.g., B_xCl_y, BN)[\[2\]](#)[\[6\]](#)[\[7\]](#)- Redeposition of GaCl_x byproducts- Polymer-like film deposition (B_xCl_y)[\[6\]](#)[\[8\]](#)

- Increasing the substrate temperature can enhance the volatility of boron- and chlorine-containing byproducts.[\[2\]](#)[\[7\]](#)- A post-etch treatment, such as an O₂ plasma clean or a wet etch in dilute HCl, can be effective in removing some residues.- Adjusting the ion energy to be within a specific range (~32-60 eV) may prevent the deposition of B_xCl_y polymer films.[\[6\]](#)[\[8\]](#)

Frequently Asked Questions (FAQs)

Q1: What are the primary etch byproducts in BCl_3/Cl_2 plasma etching of GaN?

The primary volatile etch byproducts are gallium chlorides (GaCl_x) and nitrogen-containing species.^[9] However, several less volatile or non-volatile byproducts can form and redeposit on the surface, including boron-chlorine compounds (B_xCl_y), boron nitride (BN), and gallium oxide if oxygen is present in the chamber.^{[2][6][7]} These byproducts can affect the etch rate, surface morphology, and device performance.

Q2: How does the addition of BCl_3 to a Cl_2 plasma affect the GaN etch process?

Adding BCl_3 to a Cl_2 plasma has several effects:

- **Native Oxide Removal:** BCl_3 is effective at scavenging oxygen and water vapor, helping to remove the native Ga_2O_3 layer from the GaN surface, which is crucial for initiating the etch process.^[2]
- **Etch Rate Modification:** Generally, increasing the BCl_3 concentration relative to Cl_2 decreases the GaN etch rate because the concentration of reactive chlorine radicals and ions is reduced.^{[1][10]}
- **Surface Morphology:** The addition of BCl_3 can lead to smoother etched surfaces by passivating the sidewalls and reducing the chemical etch component.^[3] However, excessive BCl_3 can lead to the formation of boron-containing residues.^[2]
- **Selectivity:** BCl_3 addition can influence the etch selectivity to different mask materials. For instance, it has been shown to inhibit the etching of Ni masks, thereby increasing the GaN/Ni selectivity.^[10]

Q3: What is the role of substrate temperature in BCl_3 plasma etching of GaN?

Substrate temperature plays a critical role in the desorption of etch byproducts. Higher temperatures increase the volatility of GaCl_x and boron-containing residues.^{[2][7]} Etching at elevated temperatures (e.g., $>230^\circ\text{C}$) can lead to smoother etch profiles and reduced surface contamination.^[2] However, excessively high temperatures can also increase the chemical etch rate, potentially leading to more isotropic profiles.^[2]

Q4: Can post-etch cleaning procedures remove byproducts?

Yes, post-etch cleaning is often necessary. Depending on the nature of the residue, different methods can be employed:

- **Wet Chemical Cleaning:** A dip in dilute hydrochloric acid (HCl) can be effective in removing metallic compounds and some chloride residues.^[2]
- **Plasma Cleaning:** An in-situ or ex-situ oxygen (O₂) plasma treatment can be used to remove carbon-based contamination and some polymer-like films.
- **Annealing:** Post-etch annealing at elevated temperatures can help to desorb volatile residues and potentially repair some plasma-induced surface damage.

Experimental Protocols

Typical BCl₃/Cl₂ Plasma Etching Protocol for GaN

This protocol provides a general framework. Optimal parameters will vary depending on the specific etching system and desired outcome.

- **Sample Preparation:**
 - Clean the GaN wafer using a standard solvent cleaning process (e.g., acetone, isopropanol, deionized water).
 - Perform a pre-treatment to remove the native oxide, for example, by dipping in a dilute solution of hydrofluoric acid (HF) or hydrochloric acid (HCl).^[2]
 - Deposit and pattern the desired mask material (e.g., SiO₂, SiN_x, Ni).
- **Plasma Etching (Inductively Coupled Plasma - ICP):**
 - **Load Sample:** Transfer the prepared sample into the ICP chamber.
 - **Chamber Conditioning:** It is good practice to run a conditioning plasma (e.g., with the etch gases) for a few minutes with the shutter closed to stabilize the chamber environment.
 - **Etching Parameters:**

- Gas Flow: Set the flow rates for Cl_2 and BCl_3 . A common starting point is a mixture with a higher proportion of Cl_2 (e.g., 70-90%).^[11]
- Pressure: Set the chamber pressure, typically in the range of a few mTorr.^[11]
- ICP Power: Apply ICP power to generate a high-density plasma. This primarily controls the ion density.
- RF Power (Bias): Apply RF power to the substrate stage to control the ion energy (DC bias).
- Substrate Temperature: Set the desired substrate temperature.
- Initiate Etch: Open the shutter to expose the sample to the plasma for the desired duration.
- Terminate Etch: Close the shutter, turn off the plasma and gas flows.
- Unload Sample: Vent the chamber and remove the sample.
- Post-Etch Characterization:
 - Etch Depth: Measure the etch depth using a profilometer or scanning electron microscope (SEM).
 - Surface Morphology: Analyze the surface roughness and morphology using atomic force microscopy (AFM) or SEM.
 - Sidewall Profile: Examine the etch profile and sidewall angle using cross-sectional SEM.
 - Surface Composition: Investigate the presence of residues using X-ray photoelectron spectroscopy (XPS).

Data Presentation

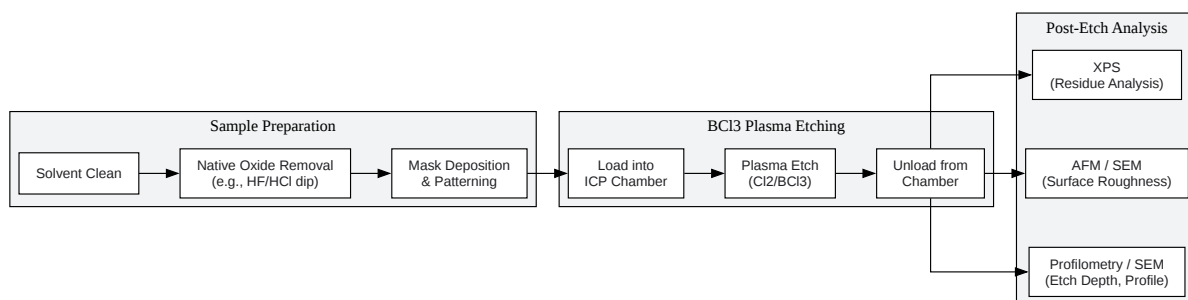
Table 1: Effect of Cl_2/BCl_3 Gas Ratio on GaN Etch Rate

ICP Power (W)	RF Power (W)	Pressure (mTorr)	Total Flow (sccm)	% Cl ₂ in Cl ₂ /BCl ₃	DC Bias (V)	GaN Etch Rate (nm/min)	Reference
1000	100	7	70	10%	-350	~150	[1]
1000	100	7	70	90%	-279	~850	[1]
-	-	1	200	75%	-	1070	[10]
-	-	1	200	100%	-	1230	[10]

Table 2: Example Etch Selectivities

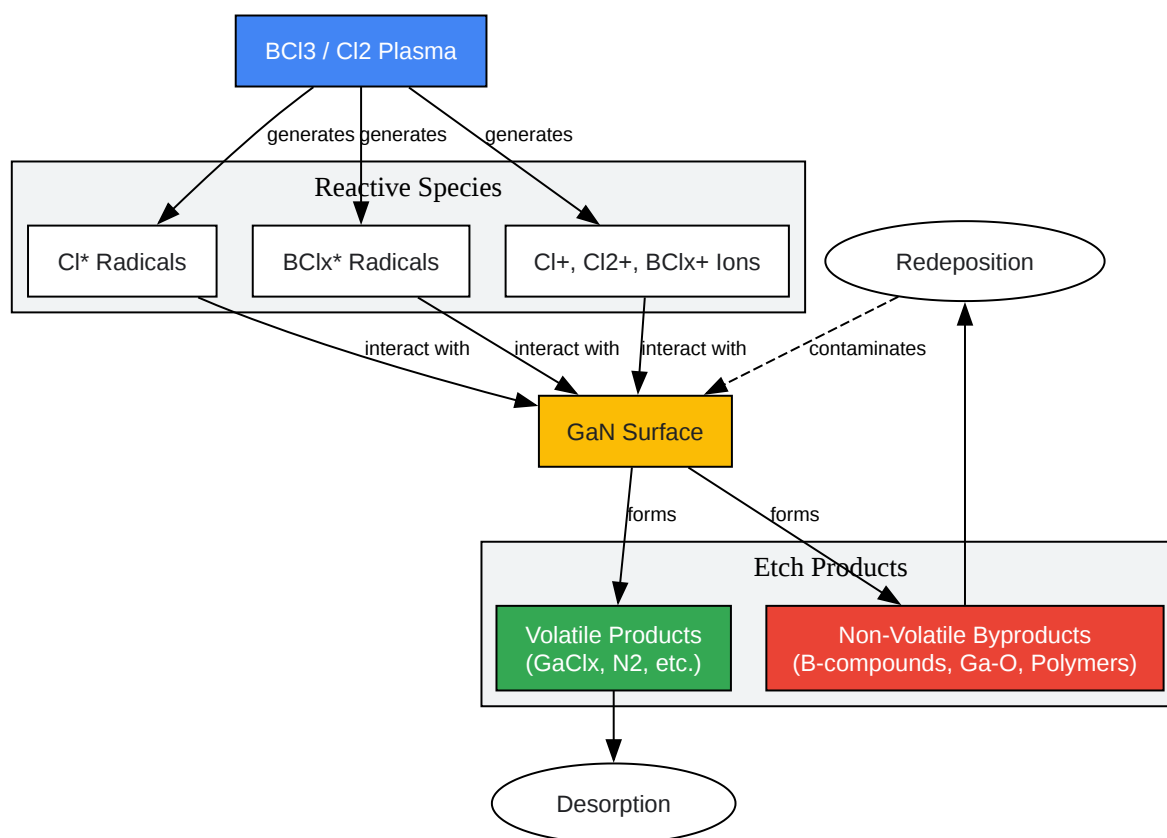
Etch Chemistry	Mask Material	GaN Etch Rate	Mask Etch Rate	Selectivity (GaN:Mask)	Reference
Cl ₂ /BCl ₃ (90%/10%)	SiO ₂	~845.3 nm/min	~106.7 nm/min	7.92	[3][11]
Cl ₂ /BCl ₃ (90%/10%)	Ni	>1000 nm/min	~22 nm/min	~46	[10]
BCl ₃	SiO ₂	9 nm/min	~10 nm/min	~0.9	[4]

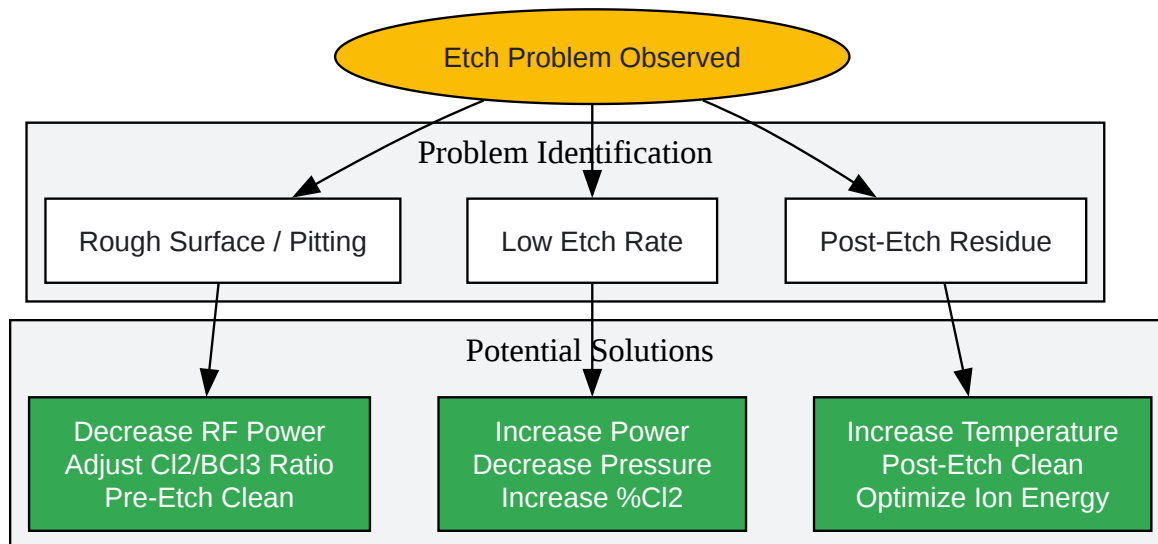
Visualizations



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Caption: Experimental workflow for BCl₃ plasma etching of GaN.





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References

- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 5. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 6. arxiv.org [arxiv.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. [2512.12569] Mechanisms of inductively coupled BCl₃-plasma interaction with the GaN surface [web3.arxiv.org]

- 9. GaN Etching in BCl₃/Cl₂ Plasmas | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
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